Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture for Chiral Synthesis
The (S)-enantiomer of 1-(2-chloro-6-fluorophenyl)propan-1-amine, often supplied as the hydrochloride salt (CAS 1391435-53-2), offers a significant advantage over the racemic mixture for chiral synthesis and SAR studies . The defined stereochemistry is essential for generating homochiral drug candidates and avoids the complexity and cost associated with chiral resolution or asymmetric synthesis in-house. This is a key differentiator for procurement, as the (R)-enantiomer (CAS 1213162-92-5) is also available, allowing for direct comparison of biological activity between enantiomers .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (S)-enantiomer, >98% purity, 99% ee (target specification) |
| Comparator Or Baseline | Racemic 1-(2-chloro-6-fluorophenyl)propan-1-amine (CAS 1270463-49-4), purity >98% |
| Quantified Difference | Defined enantiomeric excess (ee) vs. 0% ee for racemate. |
| Conditions | Chiral HPLC analysis as per vendor Certificate of Analysis (CoA). |
Why This Matters
This distinction is critical for medicinal chemists who require a single enantiomer for lead optimization, enabling precise SAR studies and the development of patentable, enantiopure drug candidates.
